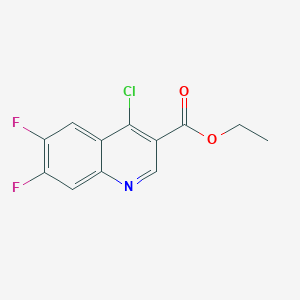

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(14)3-6(10)11(7)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGTXOOKGUUMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363681 | |

| Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318685-01-7 | |

| Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Fluoroquinolone Synthesis

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a crucial intermediate in the synthesis of quinolone-based pharmaceuticals, particularly in the development of potent fluorinated quinolone antibiotics.[1][2] Its strategic functionalization, featuring a reactive chloro group at the 4-position, an ethyl ester at the 3-position, and difluoro substitutions on the benzene ring, makes it a versatile scaffold for medicinal chemists. These features allow for targeted modifications to enhance antimicrobial activity and fine-tune pharmacokinetic properties. The quinoline core is a well-established pharmacophore, and its derivatives are known to target essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.[3] This guide provides a comprehensive overview of the synthesis, key chemical properties, and primary applications of this important synthetic intermediate.

Physicochemical Properties

While specific experimental data for this compound (CAS Number: 318685-01-7) is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are often available from commercial suppliers upon request.[4][5][6]

| Property | Value | Source |

| CAS Number | 318685-01-7 | [1][7][8] |

| Molecular Formula | C₁₂H₈ClF₂NO₂ | [1][7] |

| Molecular Weight | 271.65 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound typically proceeds through a well-established two-step sequence involving the Gould-Jacobs reaction followed by chlorination.

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate

The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core.[8] It involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Condensation: Heat the mixture at 120-130°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A to the reaction mixture. Heat the solution to 240-250°C for 30-60 minutes to induce cyclization.

-

Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with an appropriate solvent like hexane to facilitate filtration.

-

Purification: Collect the solid product by filtration, wash thoroughly with hexane or a similar non-polar solvent to remove the high-boiling point solvent, and dry under vacuum. The resulting ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate is often of sufficient purity for the next step.

Step 2: Chlorination of the 4-hydroxyquinoline precursor

The 4-hydroxy group of the quinoline is then converted to the 4-chloro group using a standard chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, suspend the ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Derivatization

The primary utility of this compound in synthetic chemistry stems from the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms on the benzene ring activates the C4 position for attack by a wide range of nucleophiles.

This reactivity allows for the introduction of various functional groups at this position, which is a key strategy in the development of fluoroquinolone antibiotics. Common nucleophiles include primary and secondary amines, thiols, and alcohols. The ethyl ester at the C3 position can also be hydrolyzed to the corresponding carboxylic acid, a common feature in many active pharmaceutical ingredients.

Caption: Key reactivity of this compound.

Applications in Medicinal Chemistry

The primary application of this compound is as a pivotal intermediate in the synthesis of fluoroquinolone antibiotics.[1][2] The 6,7-difluoro substitution pattern is a common feature in many potent fluoroquinolones, contributing to their broad-spectrum antibacterial activity.

By reacting this intermediate with various cyclic amines (e.g., piperazine derivatives) at the C4 position, medicinal chemists can synthesize a library of compounds for structure-activity relationship (SAR) studies. Subsequent hydrolysis of the ethyl ester to the carboxylic acid is often the final step in producing the active drug molecule. This carboxylic acid, along with the ketone at the 4-position (after displacement of the chloro group and tautomerization), is crucial for binding to the bacterial DNA gyrase/topoisomerase IV-DNA complex.[3]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the field of medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an indispensable tool for researchers and scientists in drug discovery and development, particularly for the creation of new and effective fluoroquinolone antibiotics.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Available from: [Link]

-

ResearchGate. An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][4]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available from: [Link]

-

IOSR Journal of Pharmacy. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

-

PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

-

PubChem. 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available from: [Link]

-

National Institutes of Health. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

-

Laibo Chem. Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate , Package: 250mg. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

-

ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available from: [Link]

-

Chemical-Suppliers. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1. Available from: [Link]

-

Mol-Instincts. 4-氯喹啉-3-甲基乙酯- CAS号13720-94-0 - 摩熵化学. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(318685-01-7) 1H NMR [m.chemicalbook.com]

- 5. 318685-01-7|this compound|BLD Pharm [fr.bldpharm.com]

- 6. This compound | 318685-01-7 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.

Introduction: The Imperative of Unambiguous Characterization

This compound is a pivotal building block in medicinal chemistry.[1] Its precise molecular architecture, including the substitution pattern on the quinoline core, is critical for its reactivity in subsequent synthetic steps and, ultimately, for the biological activity of the final drug substance. Any ambiguity in its structure can lead to the generation of incorrect analogs, resulting in significant loss of time and resources. This guide, therefore, presents a multi-pronged spectroscopic approach to definitively confirm the structure of this compound.

The elucidation process relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a robust and irrefutable confirmation of the molecular identity.

The Strategic Workflow for Structure Elucidation

A logical and systematic workflow is paramount for efficient and accurate structure elucidation. The following diagram outlines the strategic approach detailed in this guide.

Caption: A strategic workflow for the systematic structure elucidation of the target molecule.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrument Setup: An electron ionization mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The electron energy is typically set to 70 eV to induce fragmentation.[2]

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons.[3] The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Isotopic Pattern

For this compound (C₁₂H₈ClF₂NO₂), the expected molecular weight is approximately 271.65 g/mol .

| Predicted Data | Value | Significance |

| Molecular Formula | C₁₂H₈ClF₂NO₂ | Defines the elemental composition. |

| Monoisotopic Mass | 271.02 g/mol | The mass of the molecule with the most abundant isotopes. |

| Molecular Ion (M⁺) | m/z 271 | Confirms the molecular weight of the compound. |

| M+2 Peak | m/z 273 | The presence of a chlorine atom is indicated by an M+2 peak with roughly one-third the intensity of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] |

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation pattern in EI-MS provides valuable structural information. The initial ionization event, the loss of an electron, typically occurs from a non-bonding electron pair, such as those on the nitrogen or oxygen atoms.[5] The resulting radical cation is unstable and undergoes fragmentation.

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

-

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 226.

-

Loss of the Ethyl Ester Group: Subsequent loss of carbon monoxide (CO) from the m/z 226 fragment would yield an ion at m/z 198.

-

Loss of Chlorine: The cleavage of the C-Cl bond can result in the loss of a chlorine radical, producing a fragment at m/z 236.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum will confirm the presence of the key functional groups in this compound.

| Predicted Absorption (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2980-2850 | Aliphatic C-H (ethyl) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1600, 1500, 1450 | C=C and C=N (quinoline ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1200-1000 | C-F | Stretching |

| ~850-750 | C-Cl | Stretching |

The strong absorption band around 1720 cm⁻¹ is particularly diagnostic for the presence of the ester carbonyl group.[7] The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential for unambiguous structure elucidation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean 5 mm NMR tube.[8] Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

¹⁹F NMR

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.9 | s | - | Proton on the pyridine ring |

| H-5 | ~8.3 | d | ~9.0 (⁴JH-F) | Aromatic proton ortho to F-6 |

| H-8 | ~7.9 | d | ~9.0 (³JH-F) | Aromatic proton ortho to F-7 |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 (³JH-H) | Methylene protons of the ethyl group |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 (³JH-H) | Methyl protons of the ethyl group |

-

The downfield chemical shift of H-2 is characteristic of a proton on a nitrogen-containing aromatic ring.

-

The protons H-5 and H-8 are expected to show coupling to the neighboring fluorine atoms.

-

The quartet and triplet pattern for the ethyl group is a classic signature of this moiety.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted δ (ppm) | Key Feature |

| C=O (ester) | ~164 | Downfield shift due to carbonyl group |

| C-6, C-7 | ~155-145 | Large ¹JC-F coupling |

| Aromatic/Heteroaromatic C | ~150-110 | Complex region with C-F couplings |

| -OCH₂CH₃ | ~62 | Methylene carbon of the ethyl group |

| -OCH₂CH₃ | ~14 | Methyl carbon of the ethyl group |

The carbons directly bonded to fluorine (C-6 and C-7) will appear as doublets with large one-bond C-F coupling constants (¹JC-F ≈ 250 Hz). Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

The ¹⁹F NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms.

Predicted ¹⁹F NMR Data (in CDCl₃):

| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-6 | ~ -115 | d | ~20 (³JF-F) |

| F-7 | ~ -125 | d | ~20 (³JF-F) |

The two fluorine atoms are in different chemical environments and are expected to couple to each other, resulting in two doublets.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Caption: Visualization of key correlations expected in 2D NMR spectra.

-

COSY: Will show a correlation between the methylene and methyl protons of the ethyl group.

-

HSQC: Will correlate each proton signal to its directly attached carbon atom. For example, the signal for H-5 will show a cross-peak with the signal for C-5.

-

HMBC: Provides crucial long-range (2-3 bond) correlation information. Key correlations would include:

-

The H-2 proton to C-3 and C-4, confirming its position on the pyridine ring.

-

The methylene protons of the ethyl group to the ester carbonyl carbon, confirming the ethyl ester functionality.

-

The aromatic protons (H-5 and H-8) to various carbons in the quinoline ring system, allowing for complete assignment of the aromatic region.

-

Conclusion: A Self-Validating Structural Confirmation

By systematically acquiring and interpreting the data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of NMR experiments, the structure of this compound can be elucidated with a high degree of confidence. The convergence of evidence from these orthogonal techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment. This rigorous approach is indispensable for advancing research and development in the field of fluoroquinolone-based therapeutics.

References

-

ALWSCI Blog. (2025). How To Prepare And Run An NMR Sample. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. [Link]

-

Dr. Dietmar Kennepohl & contributors. (n.d.). Infrared Spectroscopy. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

University of Illinois. (n.d.). ionization - methods: mass spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. [Link]

-

OpenOChem Learn. (n.d.). Intro to MS. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C12H9ClFNO3 | CID 483169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 7. This compound(318685-01-7) 1H NMR spectrum [chemicalbook.com]

- 8. repository.uncw.edu [repository.uncw.edu]

The Lynchpin of Modern Fluoroquinolones: A Technical Guide to Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

An In-depth Exploration of a Pivotal Synthetic Intermediate for Drug Discovery and Development

Introduction: The Strategic Importance of a Fluorinated Quinolone Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, the fluoroquinolone antibiotics represent a cornerstone of antibacterial therapy. The efficacy of these drugs is profoundly influenced by the substitution pattern on the quinoline ring. Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS No. 318685-01-7) has emerged as a critical building block in the synthesis of advanced fluoroquinolones. Its strategic combination of a reactive 4-chloro substituent, a synthetically versatile 3-carboxylate ester, and the bioisosteric fluorine atoms at the 6- and 7-positions makes it an invaluable intermediate for the construction of potent antibacterial agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and synthetic applications of this key molecule, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Profile

| Property | Value | Source |

| CAS Number | 318685-01-7 | [1] |

| Molecular Formula | C₁₂H₈ClF₂NO₂ | [1] |

| Molecular Weight | 271.65 g/mol | [1] |

| Appearance | Light yellow to off-white solid | Inferred |

| Storage Conditions | 2-8°C, Inert atmosphere | [2] |

Safety Considerations:

Given the presence of a chlorinated heterocyclic system and fluorine substituents, appropriate safety precautions are essential when handling this compound. It is advised to handle the compound in a well-ventilated fume hood, wearing personal protective equipment including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the specific supplier.

Synthesis of this compound: A Step-by-Step Mechanistic Approach

The construction of the this compound scaffold is a multi-step process that leverages classical heterocyclic chemistry reactions. The most common and industrially scalable route involves the Gould-Jacobs reaction, followed by a chlorination step.

Step 1: The Gould-Jacobs Reaction - Building the Quinolone Core

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][4] The reaction proceeds through two key stages: initial condensation and subsequent thermal cyclization.

Protocol:

-

Condensation: 3,4-Difluoroaniline is reacted with a slight excess of diethyl ethoxymethylenemalonate. The mixture is heated, typically between 100-140°C, to facilitate the nucleophilic substitution of the ethoxy group of DEEM by the amino group of the aniline.[5] This step is often carried out neat or in a high-boiling solvent. The ethanol generated during the reaction is removed to drive the equilibrium towards the product, diethyl 2-((3,4-difluorophenyl)amino)methylenemalonate.

-

Thermal Cyclization: The intermediate anilinomethylenemalonate is then subjected to high temperatures (typically 240-260°C) in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[6][7] This promotes an intramolecular cyclization via an electrophilic attack of one of the ester carbonyls onto the aniline ring, followed by the elimination of ethanol, to yield Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. The high temperature is crucial for overcoming the activation energy of this cyclization step.

Causality in Experimental Choices:

-

Choice of Aniline: The use of 3,4-difluoroaniline is predetermined by the desired substitution pattern in the final product. The fluorine atoms at these positions are known to enhance the antibacterial activity of fluoroquinolones.

-

High-Boiling Solvent: The thermal cyclization requires significant thermal energy. High-boiling, inert solvents like diphenyl ether provide the necessary temperature range while remaining unreactive.

-

Removal of Ethanol: In the initial condensation step, the removal of the ethanol byproduct is a classic application of Le Chatelier's principle, maximizing the yield of the intermediate.

Caption: The Gould-Jacobs reaction pathway for the synthesis of the 4-hydroxyquinoline intermediate.

Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step, transforming a relatively unreactive hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Protocol:

-

The Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) which can form a Vilsmeier-Haack type reagent to facilitate the reaction.[6]

-

The reaction mixture is heated, typically to reflux, to drive the reaction to completion.

-

Upon completion, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified by recrystallization.

Causality in Experimental Choices:

-

Choice of Chlorinating Agent: Phosphorus oxychloride is a widely used and effective reagent for the conversion of hydroxyl groups on heteroaromatic rings to chlorides. Other reagents like thionyl chloride can also be used.

-

Reaction Temperature: Heating is necessary to overcome the activation energy for the chlorination reaction.

Caption: The general mechanism of nucleophilic aromatic substitution at the C4-position.

Application in the Synthesis of Fluoroquinolone Antibiotics: A Representative Workflow

This compound is a key precursor for a wide range of fluoroquinolone antibiotics. The general synthetic strategy involves the displacement of the 4-chloro group with a suitable cyclic amine, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active pharmacophore. A prominent example of a drug synthesized from a similar precursor is Prulifloxacin, a third-generation fluoroquinolone. [8] Representative Synthetic Workflow:

-

SNAr Reaction: this compound is reacted with a desired cyclic amine, such as piperazine or a substituted piperazine derivative, in a suitable solvent (e.g., DMSO, DMF, or a high-boiling alcohol) and often in the presence of a base to neutralize the HCl generated.

-

Ester Hydrolysis: The resulting ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification to precipitate the final fluoroquinolone product.

Protocol for a Generic Fluoroquinolone Synthesis:

-

To a solution of this compound in a suitable solvent (e.g., acetonitrile), add the desired cyclic amine (e.g., piperazine) and a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the ethyl ester intermediate.

-

Dissolve the purified ester in a mixture of ethanol and water, and add an excess of aqueous sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final fluoroquinolone product.

-

Collect the solid by filtration, wash with water, and dry to obtain the pure fluoroquinolone.

Caption: A generalized workflow for the synthesis of fluoroquinolone antibiotics.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a versatile and highly reactive platform for the synthesis of complex and biologically active molecules. As the challenge of antimicrobial resistance continues to grow, the demand for novel and more effective fluoroquinolones will undoubtedly persist. Consequently, the importance of key intermediates like this compound will only be amplified, solidifying its role as a lynchpin in the ongoing development of life-saving antibacterial therapies. Further research into more efficient and greener synthetic routes to this and related building blocks will be crucial in ensuring a sustainable supply for future drug discovery endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring Ethyl 4-Acetoxy-2-(Ethylthio)-6,7-Difluoroquinoline-3-Carboxylate: A Key Intermediate in Prulifloxacin Synthesis. [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline3-carboxylate. [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. [Link]

-

ElectronicsAndBooks. Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

PubChem. 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-t[1][8]hiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. [Link]

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

IUCr. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [cymitquimica.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. innospk.com [innospk.com]

The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activity of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate Derivatives

Foreword: The Quinoline Core and Its Enduring Legacy in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a vast chemical space ripe for exploration. Historically, quinoline-based compounds have yielded groundbreaking therapeutics, most notably in the realm of antimalarials like quinine and chloroquine. In the modern era of drug discovery, this "privileged scaffold" continues to empower researchers in the development of novel agents targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[1][2] This guide focuses on a particularly promising starting material: Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate. The strategic placement of fluorine atoms and a reactive chlorine at the 4-position makes this molecule a versatile precursor for the synthesis of a new generation of bioactive compounds.[3]

The Central Intermediate: this compound

This compound serves as a critical building block in medicinal chemistry.[3] Its utility stems from the presence of several key reactive sites that allow for controlled and diverse chemical modifications. The chlorine atom at the C4 position is a facile leaving group, readily displaced by various nucleophiles. This allows for the introduction of a wide array of substituents, each capable of modulating the biological activity of the resulting derivative. Furthermore, the ester group at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazones, and other functionalities, further expanding the accessible chemical diversity.[4] The difluoro substitution at the C6 and C7 positions often enhances metabolic stability and binding affinity to biological targets.[5]

Synthesis of the Core Scaffold

The synthesis of this compound typically involves a multi-step process, often starting from appropriately substituted anilines. A common synthetic route is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the 4-hydroxyquinoline intermediate. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃), yields the desired this compound.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and selective anticancer agents has led to the extensive exploration of quinoline derivatives. Derivatives of this compound have emerged as a promising class of compounds with potent antiproliferative activities against a range of cancer cell lines.[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The quinoline scaffold can be elaborated with various pharmacophores that enable specific interactions with the ATP-binding pocket of kinases, leading to their inhibition and the subsequent downstream blockade of oncogenic signaling pathways. For instance, modification at the C4 position with anilino or other aromatic moieties has been a successful strategy in designing potent kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

-

Reaction Setup: To a solution of this compound (1 mmol) in isopropanol (10 mL) is added a substituted aniline (1.2 mmol) and a catalytic amount of hydrochloric acid.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C) and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-anilinoquinoline derivative.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are pivotal in optimizing the anticancer potency of these derivatives. Key findings indicate that:

-

Substitution at the 4-position: The nature of the substituent at the C4 position is critical for activity. Aromatic and heteroaromatic rings, particularly those with electron-donating or withdrawing groups at specific positions, can significantly influence kinase inhibitory potency and selectivity.[8]

-

Modifications at the 3-position: Conversion of the ethyl ester at the C3 position to various amides has been shown to enhance anticancer activity. The amide moiety can participate in additional hydrogen bonding interactions within the target protein's active site.[9]

-

Fluorine Substitution: The 6,7-difluoro substitution pattern is often associated with improved biological activity, potentially by enhancing binding affinity and metabolic stability.[8]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of newly synthesized derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Parent | This compound | - | - | - |

| Derivative A | 4-(4-methoxyanilino) | MCF-7 (Breast) | 5.2 | [6] |

| Derivative B | 4-(3-chloroanilino) | A549 (Lung) | 2.8 | [6] |

| Derivative C | 3-carboxamide | HCT116 (Colon) | 8.1 | [10] |

Antimicrobial Activity: Combating Infectious Diseases

The quinoline core is famously associated with antimicrobial agents, particularly the fluoroquinolone antibiotics. Derivatives of this compound have been investigated for their potential as a new generation of antimicrobial agents.[11]

Mechanism of Action: Targeting Bacterial Enzymes

The primary mode of action for many quinolone-based antibacterials is the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, these compounds induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. The difluoro substitution at the C6 and C7 positions is a hallmark of many potent fluoroquinolone antibiotics.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Spectrum of Activity

Derivatives are often tested against a panel of both Gram-positive and Gram-negative bacteria to determine their spectrum of activity. Some derivatives have shown promising activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Quinolone derivatives have been shown to possess immunomodulatory and anti-inflammatory properties.[12]

Mechanism of Action: Cytokine Inhibition

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[13] They can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.

Signaling Pathway: Inhibition of NF-κB Activation

Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its chemical handles allows for the generation of large and diverse compound libraries, which can be screened for a wide range of biological activities. Future research in this area will likely focus on:

-

Multi-target inhibitors: Designing derivatives that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to synergistic effects and overcoming drug resistance.

-

Targeted drug delivery: Conjugating these quinoline derivatives to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.

-

Further exploration of biological activities: Investigating the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and viral infections.

References

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

He, J. F., Yun, L. H., Yang, R. F., Xiao, Z. Y., Cheng, J. P., Zhou, W. X., & Zhang, Y. X. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980–2985. [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2023). ACS Omega. [Link]

-

Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

-

Fu, H. G., Li, Z. W., Hu, X. X., Si, S. Y., You, X. F., Tang, S., Wang, Y. X., & Song, D. Q. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 535. [Link]

-

Illustration depicting the structure-activity relationship for the synthesized series (5–11). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

-

Reddy, J. R., Kumar, A., Nekkanti, S., & Rao, B. V. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 525–529. [Link]

-

A. (2020). Structure-activity relationship of anticancer drug candidate quinones. PeerJ, 8, e9299. [Link]

-

7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Tan, W. S. D., & Teng, Y. (2017). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 10(4), 83. [Link]

-

Chokpa, M., Siri, S., & Chokpa, M. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Molecules, 16(3), 2274–2284. [Link]

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (2024). Journal of Heterocyclic Chemistry. [Link]

-

Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Gu, H., He, L., & Li, D. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(9), 3488–3493. [Link]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ethyl 4,7-dichloroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

-

Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved January 7, 2026, from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Molecules. [Link]

-

Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][9][14][15]thiadiazole Derivatives. (2024). Chemistry of Heterocyclic Compounds. [Link]

-

Chen, Y., Chen, Y., Wang, Y., Liang, G., & Tang, Q. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate comprehensive literature review

An In-Depth Technical Guide to Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanistic underpinnings, chemical reactivity, and strategic applications of this versatile intermediate, with a particular focus on its role in the development of advanced fluoroquinolone antibiotics.

Introduction: The Strategic Importance of a Fluorinated Quinolone Scaffold

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. The 4-quinolone-3-carboxylic acid motif, in particular, is a privileged structure, most famously recognized in the fluoroquinolone class of antibiotics which target bacterial DNA gyrase and topoisomerase IV.[3][4]

This compound emerges as a highly valuable intermediate for several key reasons:

-

Activated C4 Position: The chlorine atom at the C4 position is an excellent leaving group, readily displaced by various nucleophiles. This allows for the strategic introduction of diverse functional groups, which is a critical step in building pharmacologically active molecules.[5]

-

Difluoro Substitution: The 6,7-difluoro substitution pattern is a hallmark of many potent second and third-generation fluoroquinolone antibiotics, contributing significantly to their broad-spectrum antibacterial activity.[6]

-

Carboxylate Handle: The ethyl ester at the C3 position provides a versatile handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, a key functional group for interaction with biological targets.

This guide will provide a detailed exploration of the synthesis and chemical logic behind the use of this important building block.

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, two-stage process that begins with the construction of the core quinolone ring system, followed by a crucial chlorination step.

Stage 1: Gould-Jacobs Reaction for Quinolone Ring Formation

The foundational step is the Gould-Jacobs reaction, a robust and widely used method for preparing 4-hydroxyquinoline derivatives.[7][8][9] The synthesis commences with the reaction of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME).

The mechanism involves two key transformations:

-

Condensation: A nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol, forms an intermediate, diethyl 2-((3,4-difluorophenyl)amino)methylenemalonate.[7]

-

Thermal Cyclization: This intermediate undergoes a thermally induced 6-electron cyclization. This step is typically performed in a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone, at temperatures around 250 °C.[10][11] The high temperature facilitates the intramolecular aromatic substitution and subsequent elimination of a second molecule of ethanol to form the stable heterocyclic ring system, yielding Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate .

Causality Behind Experimental Choices: The use of a high-boiling solvent like Dowtherm A is critical. Its high boiling point (~257 °C) provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization, ensuring an efficient reaction and high yields of the quinolone product.[10]

Stage 2: Deoxychlorination to Yield the Final Product

The second stage involves the conversion of the 4-hydroxy group into a 4-chloro group. This is a critical activation step, transforming the relatively unreactive hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved by treating the 4-hydroxyquinoline intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][12]

The reaction involves refluxing the hydroxyquinolone in neat phosphorus oxychloride, often with a catalytic amount of a tertiary amine or DMF to facilitate the reaction.[13][14] The excess POCl₃ acts as both the reagent and the solvent. After the reaction is complete, the excess POCl₃ is carefully removed under vacuum, and the residue is worked up to isolate the final product, This compound .

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group (or its tautomeric 4-oxo form) to form a phosphate ester intermediate. This intermediate is highly electrophilic at the C4 position, making it susceptible to attack by a chloride ion (from POCl₃ itself), leading to the displacement of the phosphate group and formation of the desired 4-chloroquinoline.[12]

Physicochemical Properties and Characterization

The physical and spectroscopic properties of this compound are essential for its identification, quality control, and use in subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClF₂NO₂ | - |

| Molecular Weight | 271.65 g/mol | - |

| Exact Mass | 271.021 g/mol | [15] |

| Appearance | Expected to be a crystalline solid | - |

| Boiling Point (Predicted) | 329.9°C at 760 mmHg | [16] |

| Density (Predicted) | 1.418 g/cm³ | [16] |

Table 1. Physicochemical Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure of the synthesized compound. The following data are typical for this molecule.[17]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.9 (s, 1H, H2), ~8.3 (dd, 1H, H5), ~7.6 (dd, 1H, H8), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~175 (C4), ~165 (C=O ester), ~155-145 (C-F carbons), ~148 (C2), ~140 (C8a), ~125-110 (Aromatic C-H & C-Cl), ~115 (C4a), ~62 (-OCH₂), ~14 (-CH₃). (Note: C-F couplings will be observed). |

| Mass Spec (MS) | m/z: 271 (M⁺), 273 (M+2⁺, chlorine isotope pattern). |

Table 2. Summary of Spectroscopic Data for this compound.[17][18][19]

Chemical Reactivity and Derivatization

The primary utility of this compound lies in the high reactivity of its C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). The quinoline nitrogen atom and the electron-withdrawing carboxylate group at C3 activate the C4 position, making it highly susceptible to attack by a wide range of nucleophiles.

Common nucleophiles used in these reactions include:

-

Amines: Primary and secondary amines, particularly piperazine derivatives, are frequently used to synthesize fluoroquinolone antibiotics.[3]

-

Alcohols/Phenols: Can be used to form ether linkages.

-

Thiols: React to form thioethers.

This reactivity allows for the construction of large, diverse libraries of quinolone derivatives for screening in drug discovery programs.

Applications in Medicinal Chemistry: Gateway to Advanced Antibiotics

This compound is a pivotal intermediate in the synthesis of potent fluoroquinolone antibiotics. Its structure contains the essential 6,7-difluoro pattern found in drugs like Sitafloxacin.[1][2][8]

Case Study: Synthesis of Sitafloxacin Core

Sitafloxacin is a fourth-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including resistant strains. While the full synthesis of Sitafloxacin is complex and involves a chiral cyclopropylamine at the N1 position and an additional chlorine at C8, the core synthetic logic relies on intermediates structurally very similar to the topic of this guide.[20][21]

The synthesis of the quinolone core of Sitafloxacin involves the cyclization of an appropriately substituted aniline derivative, followed by the crucial nucleophilic substitution at the C7 position. The presence of the 6-fluoro and 8-chloro groups modulates the electronic properties of the ring and the activity of the final compound. The general strategy underscores the importance of halogenated quinolone-3-carboxylate esters as the primary building blocks for this entire class of drugs.

Detailed Experimental Protocols

The following protocols are synthesized based on established procedures for analogous compounds and represent a reliable pathway for the laboratory-scale preparation of this compound.[4][9][10]

Protocol 1: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

Materials:

-

3,4-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether or Dowtherm A

-

Hexane or Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture to 130-140 °C for 1-2 hours. Ethanol will distill from the reaction mixture. Monitor the reaction by TLC until the starting aniline is consumed.

-

In a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, heat diphenyl ether (or Dowtherm A, approx. 5-7 mL per gram of aniline) to reflux (~250-255 °C).

-

Carefully and slowly add the hot reaction mixture from step 2 to the refluxing diphenyl ether.

-

Maintain the reflux for 15-30 minutes. A precipitate will form as the cyclization proceeds.

-

Allow the mixture to cool to room temperature, then add an equal volume of hexane or diethyl ether to dilute the mixture and facilitate filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with hexane or diethyl ether to remove the high-boiling solvent.

-

Dry the product under vacuum. The resulting solid is Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, which is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

Materials:

-

Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a round-bottom flask, add Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq).

-

Carefully add phosphorus oxychloride (5-10 eq, acting as both reagent and solvent).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane or ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization (e.g., from ethanol/hexane) or silica gel chromatography to afford pure this compound.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. By combining the privileged quinolone scaffold with the unique properties of fluorine and a reactive chloro handle, chemists have unlocked a gateway to a vast chemical space of pharmacologically relevant molecules. Its central role in the synthesis of advanced fluoroquinolone antibiotics highlights its enduring importance in the fight against infectious diseases. As the challenge of antimicrobial resistance continues to grow, the intelligent derivatization of this and similar core structures will remain a critical strategy in the development of next-generation therapeutic agents.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Ingenta Connect. (n.d.). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

- Patents Google. (n.d.). CN103360310A - Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis and Characterization of Sitafloxacin. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

NIH. (n.d.). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Retrieved from [Link]

-

Wikipedia. (n.d.). Fleroxacin. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

- Patents Google. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

-

Copernicus Publications. (n.d.). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

NIH. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biodistribution of 18F-labeled fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. This compound [cymitquimica.com]

- 16. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 17. This compound(318685-01-7) 1H NMR spectrum [chemicalbook.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. CN103360310A - Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition - Google Patents [patents.google.com]

- 21. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]

Spectroscopic Characterization of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

This compound is a crucial heterocyclic compound employed as a versatile intermediate in the development of quinolone-based pharmaceuticals.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antibacterial and antimalarial properties. The presence of fluorine atoms and a chlorine atom in the structure of this compound is of particular significance, as halogenation is a common strategy to enhance the potency and modulate the pharmacokinetic properties of drug candidates.

Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and elemental composition of the compound. This guide will delve into the theoretical and practical aspects of characterizing this compound using these powerful analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will be critical for confirming its structure.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of quinoline derivatives is essential for obtaining high-quality, reproducible data.[2]

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the aromatic proton and carbon signals.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if solubility is an issue.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard single-pulse experiment is generally sufficient. Key parameters include an appropriate spectral width to cover all proton signals, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | s | - |

| H-5 | ~8.3 | t (due to ¹⁹F coupling) | ~9-10 (JH-F) |

| H-8 | ~7.8 | t (due to ¹⁹F coupling) | ~9-10 (JH-F) |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Interpretation:

-

Aromatic Region: The quinoline ring protons will appear in the downfield region (δ 7.5-9.0 ppm). The H-2 proton is expected to be the most deshielded due to the anisotropic effect of the heterocyclic nitrogen and the adjacent ester group, appearing as a singlet. The H-5 and H-8 protons will be influenced by the neighboring fluorine atoms, likely appearing as triplets due to H-F coupling.

-

Ethyl Ester Group: The methylene protons (-OCH₂-) of the ethyl group will appear as a quartet around δ 4.4 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~145 |

| C-4a | ~122 |

| C-5 | ~115 (d, JC-F) |

| C-6 | ~155 (dd, JC-F) |

| C-7 | ~153 (dd, JC-F) |

| C-8 | ~110 (d, JC-F) |

| C-8a | ~148 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon will appear at the most downfield position, around δ 164 ppm.

-

Quinoline Carbons: The carbons of the quinoline ring will resonate in the range of δ 110-160 ppm. The carbons directly attached to the electronegative chlorine (C-4) and nitrogen atoms will be significantly deshielded. The carbons bonded to fluorine (C-6 and C-7) will show large coupling constants (JC-F) and will also be deshielded. The presence of these C-F couplings is a key diagnostic feature. The symmetry of the molecule will be reflected in the number of distinct carbon signals.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the aromatic quinoline core.

Experimental Protocol for IR Analysis

A standard protocol for acquiring the IR spectrum of a solid sample is as follows.

Workflow for Solid-State IR Spectroscopy

Caption: Workflow for IR sample preparation and data acquisition.

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sampling Method: For a solid sample, the potassium bromide (KBr) pellet method is common. Alternatively, Attenuated Total Reflectance (ATR) can be used.

Predicted IR Spectrum and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2980-2850 | Aliphatic C-H stretch | Medium |

| ~1725 | C=O stretch (ester) | Strong |

| ~1620, 1580, 1500 | C=C and C=N stretches (aromatic ring) | Medium-Strong |

| ~1300-1200 | C-O stretch (ester) | Strong |

| ~1200-1000 | C-F stretch | Strong |

| Below 800 | C-Cl stretch | Medium |

Interpretation:

-

Carbonyl Stretch: A strong absorption band around 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester.[4] The conjugation with the quinoline ring slightly lowers the frequency compared to a saturated ester.

-

Aromatic Stretches: Absorptions in the 1620-1500 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring system.

-

C-O Stretches: A strong band in the 1300-1200 cm⁻¹ region corresponds to the C-O stretching of the ester group.[5]

-

C-F and C-Cl Stretches: Strong absorptions due to C-F stretching are expected in the 1200-1000 cm⁻¹ region. A band for the C-Cl stretch will be observed at lower wavenumbers, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol for MS Analysis

A general protocol for obtaining the mass spectrum is outlined below.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry analysis.

Instrumentation:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that will cause more fragmentation, providing structural information.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to determine the accurate mass and elemental formula.

Predicted Mass Spectrum and Interpretation

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

Molecular Formula: C₁₂H₈ClF₂NO₂ Exact Mass: 271.02

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 272.02 | [M+H]⁺ |

| 294.00 | [M+Na]⁺ |

Interpretation:

-

Molecular Ion: In ESI+, the protonated molecule [M+H]⁺ at m/z 272.02 would be the base peak. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.[6]

-